1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 is a chemically modified form of glucose where all the hydroxyl groups are acetylated. This compound is often used in organic synthesis and research due to its stability and reactivity. The incorporation of carbon-13 isotopes makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 can be synthesized by reacting glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to promote acetylation of the hydroxyl groups on the glucose molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to regenerate the hydroxyl groups.
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products
Hydrolysis: Produces beta-D-glucopyranose.
Oxidation: Produces glucuronic acid derivatives.
Substitution: Produces various substituted glucopyranose derivatives.
Scientific Research Applications
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Utilized in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions allow it to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis and research .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: Similar structure but different stereochemistry.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar acetylation pattern but different sugar moiety.
Uniqueness
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6 is unique due to the incorporation of carbon-13 isotopes, which enhances its utility in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed structural and dynamic studies of carbohydrates .
Properties
Molecular Formula |
C16H22O11 |
---|---|
Molecular Weight |
396.29 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i6+1,12+1,13+1,14+1,15+1,16+1 |
InChI Key |
LPTITAGPBXDDGR-CJRUQKGDSA-N |
Isomeric SMILES |
CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.